

# The Role of DS18561882 in One-Carbon Metabolism: A Technical Guide

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## Compound of Interest

Compound Name: DS18561882

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This technical guide provides an in-depth overview of the potent and selective MTHFD2 inhibitor, **DS18561882**, and its role within the context of one-carbon metabolism. This document details the mechanism of action, summarizes key quantitative data, provides experimental methodologies, and visualizes relevant pathways and workflows.

## Introduction: One-Carbon Metabolism and the Significance of MTHFD2

One-carbon (1C) metabolism is a complex network of interconnected biochemical pathways crucial for cellular biosynthesis and homeostasis.[1] These pathways are responsible for the transfer of one-carbon units, which are essential for the synthesis of nucleotides (purines and thymidylate), amino acids, and for epigenetic regulation through methylation.[2][3] The 1C metabolic network is compartmentalized within the cytoplasm, mitochondria, and nucleus.[3]

Mitochondrial 1C metabolism plays a pivotal role, particularly in rapidly proliferating cells, by providing one-carbon units for cytoplasmic processes.[3] A key enzyme in this mitochondrial pathway is Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2).[4] MTHFD2 is highly expressed during embryonic development and is significantly upregulated in a wide range of cancers, while its expression is low or undetectable in most healthy adult tissues.[4][5] This differential expression makes MTHFD2 an attractive therapeutic target for anticancer drug development, offering a potential window for selective tumor targeting with minimal side effects.

[4][6] High MTHFD2 expression has been correlated with poor prognosis in various cancers, including breast cancer, liver cancer, and acute myeloid leukemia (AML).[2][4]

## DS18561882: A Potent and Selective MTHFD2 Inhibitor

**DS18561882** is a small molecule inhibitor that has demonstrated high potency and isozyme-selectivity for MTHFD2.[4][7] It was developed through structure-based drug design, originating from a tricyclic coumarin scaffold.[7]

### Mechanism of Action

The primary mechanism of action of **DS18561882** is the competitive inhibition of the MTHFD2 enzyme.[8] By blocking MTHFD2, **DS18561882** disrupts the mitochondrial 1C pathway, leading to a depletion of formate. This reduction in formate availability prevents the de novo synthesis of purines, which are essential building blocks for DNA and RNA.[9] The inability of cancer cells to produce sufficient nucleotides for DNA replication leads to cell cycle arrest and an inhibition of proliferation.[9]

### Quantitative Data Summary

The following tables summarize the key quantitative data for **DS18561882** from in vitro and in vivo studies.

Parameter	Value	Target	Cell Line	Reference
IC50	0.0063 $\mu$ M (6.3 nM)	MTHFD2	N/A	[8]
IC50	0.57 $\mu$ M (570 nM)	MTHFD1	N/A	[8]
Selectivity	~90-fold for MTHFD2 over MTHFD1	MTHFD2/MTHFD1	N/A	[5]
GI50	140 nM	Cell Growth	MDA-MB-231	[4][8]

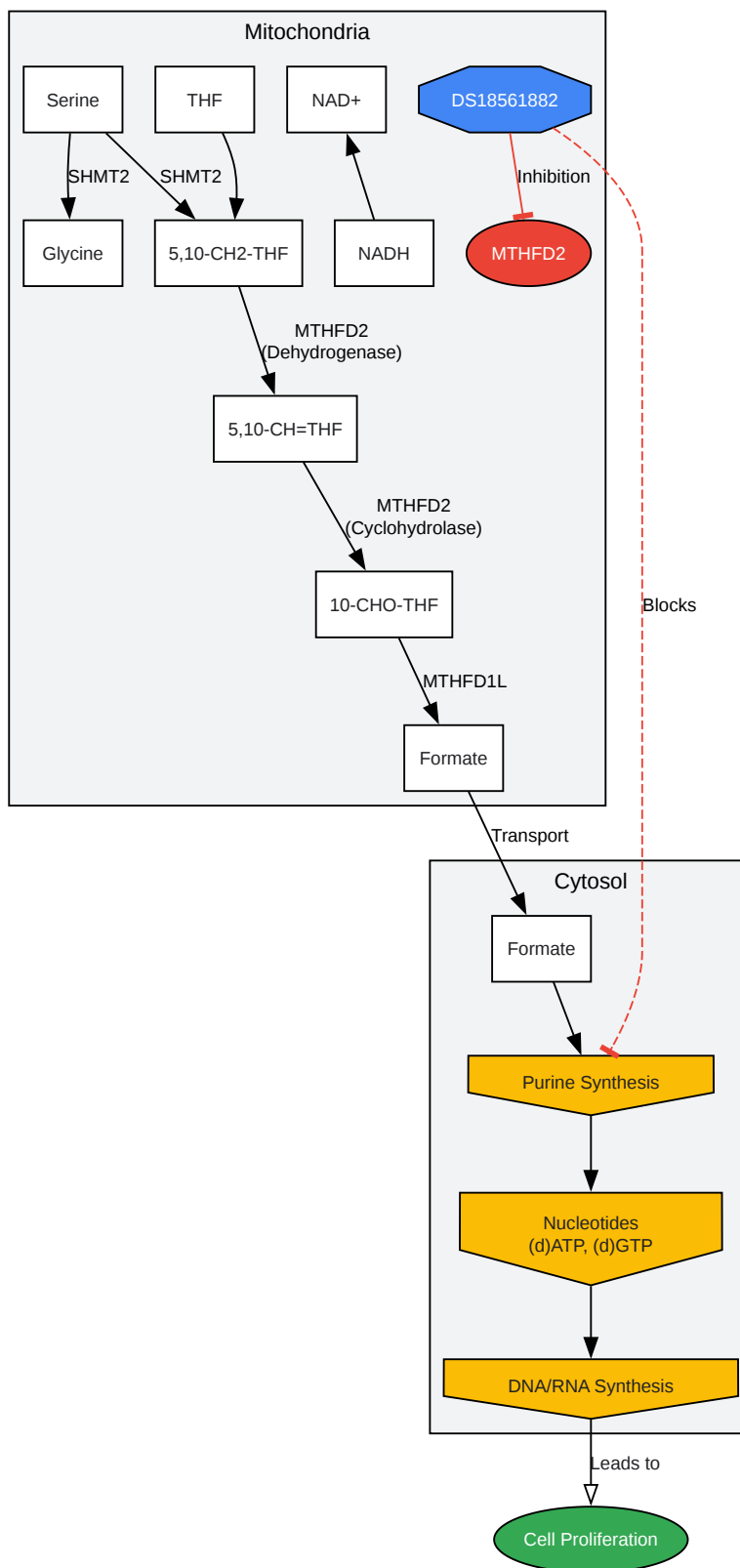
Table 1: In Vitro Activity of DS18561882

Animal Model	Cell Line	Dose	Effect	Reference
Mouse Xenograft	MDA-MB-231 (Breast Cancer)	30, 100, and 300 mg/kg (oral, BID)	Dose-dependent tumor growth inhibition. At 300 mg/kg, tumor growth was almost completely inhibited (TGI: 67%) with no change in mouse weight.	[4][8]

Table 2: In Vivo Efficacy of DS18561882

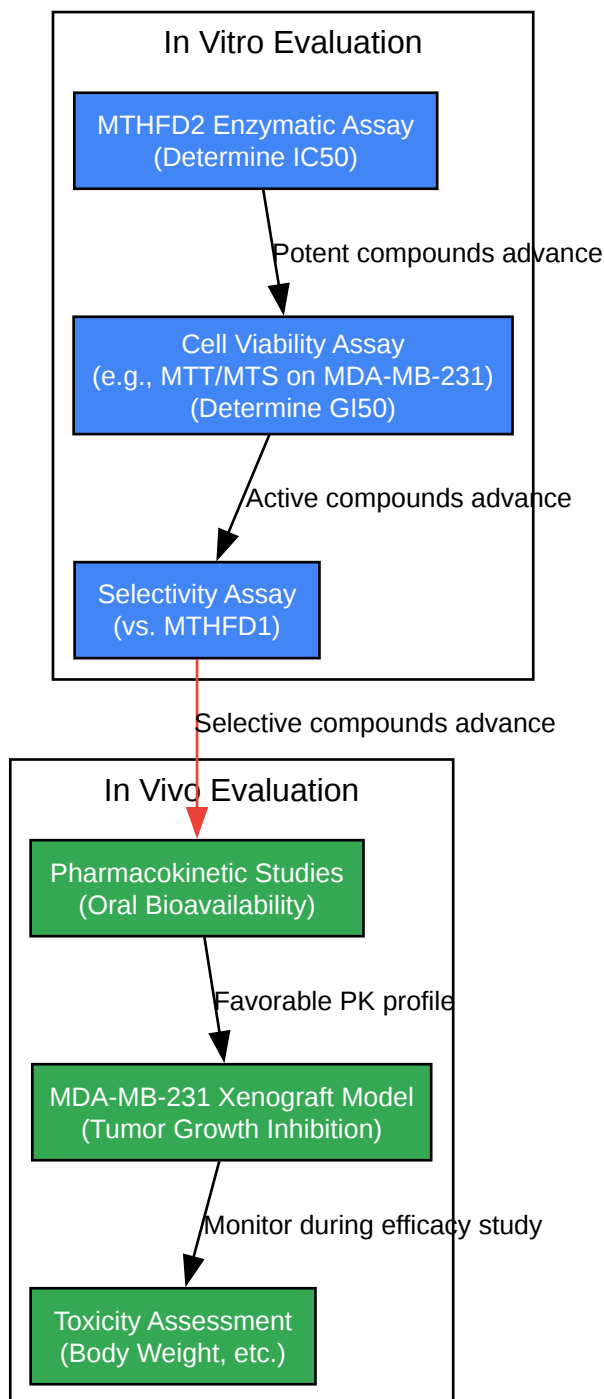
## Signaling Pathways and Experimental Workflows

Visual representations of the one-carbon metabolism pathway and a typical experimental workflow for evaluating MTHFD2 inhibitors are provided below.



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Caption: One-carbon metabolism pathway and the inhibitory action of **DS18561882**.

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Caption: Experimental workflow for evaluating MTHFD2 inhibitors like **DS18561882**.

## Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of MTHFD2 inhibitors. Below are representative protocols based on common practices in the field.

### MTHFD2 Enzymatic Inhibition Assay

This biochemical assay is used to determine the direct inhibitory activity of **DS18561882** on the MTHFD2 enzyme by measuring the production of NADH.

Materials:

- Recombinant human MTHFD2 protein
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT
- Substrate: 5,10-methylenetetrahydrofolate (CH<sub>2</sub>-THF)
- Cofactor: NAD<sup>+</sup>
- **DS18561882** dissolved in DMSO
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare a reaction mixture containing the assay buffer, recombinant MTHFD2 enzyme, and NAD<sup>+</sup>.
- Add serial dilutions of **DS18561882** (or DMSO as a vehicle control) to the wells of the 96-well plate.
- Incubate the plate for a predetermined time at room temperature to allow the inhibitor to bind to the enzyme.

- Initiate the enzymatic reaction by adding the substrate, CH<sub>2</sub>-THF, to all wells.
- Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH. Take readings every 30-60 seconds for 15-30 minutes.
- Calculate the initial reaction velocity for each inhibitor concentration.
- Plot the reaction velocities against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.[\[10\]](#)

## Cell Viability (MTT) Assay

This cell-based assay determines the effect of **DS18561882** on the proliferation of cancer cells, such as the MDA-MB-231 human breast cancer cell line.

Materials:

- MDA-MB-231 cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **DS18561882** dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)
- 96-well cell culture plates
- Multichannel pipette
- Microplate reader capable of measuring absorbance at 570 nm

Procedure:

- Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO<sub>2</sub> incubator.

- Prepare serial dilutions of **DS18561882** in complete culture medium.
- Remove the old medium from the cells and add 100  $\mu$ L of the medium containing the different concentrations of **DS18561882** (and a vehicle control).
- Incubate the plate for 72 hours.
- Add 10  $\mu$ L of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Add 100  $\mu$ L of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50 (half-maximal growth inhibition) value.[\[11\]](#)[\[12\]](#)

## In Vivo Mouse Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy and tolerability of **DS18561882** in vivo.

Materials:

- Immunocompromised mice (e.g., female BALB/c nude mice, 6-8 weeks old)
- MDA-MB-231 human breast cancer cells
- Serum-free culture medium (for cell injection)
- Matrigel (optional, can improve tumor take rate)
- **DS18561882**
- Vehicle for oral gavage (e.g., 0.5% w/v methyl cellulose 400 solution)
- Calipers for tumor measurement



- Animal balance

#### Procedure:

- Tumor Implantation: Harvest MDA-MB-231 cells and resuspend them in serum-free medium (optionally mixed 1:1 with Matrigel) at a concentration of  $5 \times 10^7$  cells/mL. Subcutaneously inject 100  $\mu$ L of the cell suspension ( $5 \times 10^6$  cells) into the flank of each mouse.[\[13\]](#)[\[14\]](#)
- Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). Once tumors reach the desired size, randomize the mice into treatment and control groups.
- Drug Administration: Prepare the dosing solution of **DS18561882** suspended in 0.5% methyl cellulose. Administer the designated dose (e.g., 30, 100, or 300 mg/kg) to the treatment groups via oral gavage, typically twice daily (BID). The control group receives the vehicle only.[\[8\]](#)
- Monitoring: Measure the tumor volume ( $\text{Volume} = (\text{length} \times \text{width}^2)/2$ ) and the body weight of the mice 2-3 times per week. Monitor the general health of the animals.
- Endpoint: Continue the treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. At the end of the study, euthanize the mice, and excise and weigh the tumors.
- Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Analyze statistical significance.[\[9\]](#)

## Conclusion

**DS18561882** is a well-characterized, potent, and selective inhibitor of MTHFD2, a key enzyme in mitochondrial one-carbon metabolism that is overexpressed in many cancers. Its mechanism of action, centered on the disruption of purine synthesis, leads to significant anti-proliferative effects in cancer cells. The robust in vitro and in vivo data, combined with a favorable pharmacokinetic profile, underscore the therapeutic potential of targeting MTHFD2 with inhibitors like **DS18561882** in oncology drug development. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of this and other MTHFD2-targeting compounds.

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